1-[5-(2-Iodophenyl)-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea
1-[5-(2-Iodophenyl)-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0714493
InChI:
InChI=1S/C16H13IN4OS/c1-10-6-8-11(9-7-10)18-15(22)19-16-21-20-14(23-16)12-4-2-3-5-13(12)17/h2-9H,1H3,(H2,18,19,21,22)
SMILES:
CC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)C3=CC=CC=C3I
Molecular Formula:
C16H13IN4OS
Molecular Weight:
436.3 g/mol
1-[5-(2-Iodophenyl)-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea
CAS No.:
Cat. No.: VC0714493
Molecular Formula: C16H13IN4OS
Molecular Weight: 436.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H13IN4OS |
|---|---|
| Molecular Weight | 436.3 g/mol |
| IUPAC Name | 1-[5-(2-iodophenyl)-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea |
| Standard InChI | InChI=1S/C16H13IN4OS/c1-10-6-8-11(9-7-10)18-15(22)19-16-21-20-14(23-16)12-4-2-3-5-13(12)17/h2-9H,1H3,(H2,18,19,21,22) |
| Standard InChI Key | RBPAPYGYPGUENZ-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)C3=CC=CC=C3I |
| Canonical SMILES | CC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)C3=CC=CC=C3I |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator